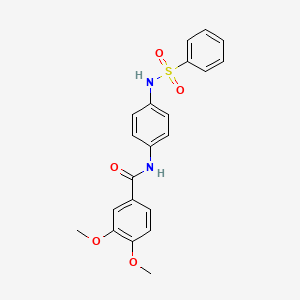![molecular formula C9H13NO2S B2898937 [2-(Methanesulfonylmethyl)phenyl]methanamine CAS No. 802877-68-5](/img/structure/B2898937.png)
[2-(Methanesulfonylmethyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Methanesulfonylmethyl)phenyl]methanamine is an organic compound with the molecular formula C9H13NO2S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methanamine group.
Mécanisme D'action
Mode of Action
It’s worth noting that many methanesulfonyl compounds are known to interact with their targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
It’s known that methanesulfonyl compounds can participate in various biochemical reactions, including redox reactions .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methanesulfonylmethyl)phenyl]methanamine typically involves the reaction of 2-(bromomethyl)phenylmethanamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Methanesulfonylmethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted phenylmethanamine.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
[2-(Methanesulfonylmethyl)phenyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Methanesulfonylmethyl)phenyl]methanol
- [2-(Methanesulfonylmethyl)phenyl]methanethiol
- [2-(Methanesulfonylmethyl)phenyl]methanoic acid
Uniqueness
[2-(Methanesulfonylmethyl)phenyl]methanamine is unique due to the presence of both the methanesulfonyl and methanamine groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
[2-(methylsulfonylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDICKBHPLOLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2898854.png)

![4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/new.no-structure.jpg)

![N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2898860.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(cyanomethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2898862.png)
![N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2898863.png)
![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)


![N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide](/img/structure/B2898872.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898874.png)
![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)
![N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2898876.png)
